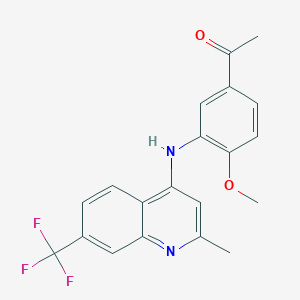

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

Description

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone is a fluorinated quinoline-derived acetophenone compound. Structurally, it features:

- Ethanone core: A ketone group attached to a substituted phenyl ring.

- Substituents: 4-Methoxy group: Enhances solubility and modulates electronic properties. 3-Amino linkage: Connects the phenyl ring to a 2-methyl-7-(trifluoromethyl)quinoline moiety. 2-Methyl-7-(trifluoromethyl)quinoline: The trifluoromethyl (CF₃) group confers metabolic stability and lipophilicity, while the methyl group may sterically influence binding interactions.

This compound’s design aligns with medicinal chemistry strategies for bioactive molecules, particularly antimicrobial or antimalarial agents, where fluorinated quinoline derivatives are prominent .

Properties

IUPAC Name |

1-[4-methoxy-3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c1-11-8-16(15-6-5-14(20(21,22)23)10-17(15)24-11)25-18-9-13(12(2)26)4-7-19(18)27-3/h4-10H,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQPVMZRQDANJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=C(C=CC(=C3)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and appropriate aldehydes or ketones.

Substitution Reactions: Introduction of the trifluoromethyl group is often achieved using trifluoromethylation reagents under controlled conditions.

Methoxy and Methyl Group Introduction: These groups are typically introduced via alkylation reactions using methoxy and methyl halides.

Final Coupling: The final step involves coupling the substituted quinoline with the ethanone moiety using coupling reagents like palladium catalysts under Suzuki-Miyaura coupling conditions

Chemical Reactions Analysis

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, while nucleophilic substitution can replace the methoxy group with other nucleophiles

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a quinoline moiety, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of quinoline have been documented to show activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Antimalarial Properties

The quinoline scaffold is well-known for its antimalarial activity. Research indicates that modifications to the quinoline structure can enhance efficacy against Plasmodium falciparum, the causative agent of malaria. The compound's ability to inhibit key enzymes in the parasite's metabolism suggests potential as an antimalarial agent .

Anti-inflammatory Effects

Compounds with similar trifluoromethyl substitutions have exhibited anti-inflammatory properties by inhibiting nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone could also possess similar effects .

Anticancer Activity

Preliminary research indicates that quinoline derivatives may have anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Studies involving various cancer cell lines are ongoing to elucidate these effects further .

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, several quinoline derivatives were synthesized and screened for antimicrobial activity. Compounds similar to 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone showed significant inhibition against both bacterial and fungal strains, indicating their potential as new antimicrobial agents .

Case Study 2: Antimalarial Efficacy

A research team evaluated the antimalarial efficacy of various quinoline derivatives, including those structurally related to 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone). The results indicated enhanced activity against both liver and blood stages of malaria parasites, supporting further development of these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The quinoline core can interact with nucleic acids or proteins, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights:

Trifluoromethyl vs. Chlorine: The CF₃ group in the target compound enhances lipophilicity (logP ~3.5 vs. ~2.8 for Cl-analogs) and metabolic stability compared to chlorine, which may improve bioavailability .

Methoxy Position: The 4-methoxy group in the target compound likely improves solubility in polar solvents (e.g., methanol) compared to non-methoxy analogs, critical for formulation .

Synthetic Routes: The target compound’s synthesis likely parallels methods for 7-Cl-quinoline analogs (e.g., refluxing 4-aminoacetophenone with 2-methyl-7-CF₃-quinoline in ethanol) but requires optimized conditions for CF₃-containing intermediates .

The CF₃ group’s steric and electronic effects may enhance target binding compared to Cl or H substituents .

Research Findings and Data

Table 2: Physicochemical Properties

| Property | Target Compound | 7-Cl Analogue | 3-CF₃ Phenyl Ethanone |

|---|---|---|---|

| Molecular Weight | ~434.4 g/mol | ~389.8 g/mol | ~220.15 g/mol |

| logP (Predicted) | 3.5 | 2.8 | 2.1 |

| Solubility (mg/mL) | <0.1 (water) | <0.1 (water) | 1.2 (ethanol) |

| Melting Point | Not reported | 180–182°C | 85–87°C |

| Crystallinity | Likely crystalline (CF₃ enhances packing) | Crystalline | Amorphous |

Biological Activity

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone includes:

- A methoxy group at the para position of a phenolic ring.

- A quinoline moiety that is substituted with a trifluoromethyl group.

- An ethanone linkage that enhances its lipophilicity and potential bioavailability.

Molecular Formula: C19H18F3N2O2

Molecular Weight: 364.35 g/mol

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Properties: Demonstrated effective inhibition against certain bacterial strains.

- Anticancer Activity: Shown to inhibit cell proliferation in various cancer cell lines.

- Cytotoxicity: Evaluated for potential cytotoxic effects on normal cells.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity: The trifluoromethyl group enhances binding affinity to target enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation: The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways associated with inflammation and apoptosis.

Antimicrobial Activity

Research indicates that 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC): Values ranging from 5 to 20 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Anticancer Activity

In vitro assays reveal that the compound inhibits the growth of several cancer cell lines:

- IC50 Values: Ranging from 10 to 30 μM depending on the cell line.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

-

Case Study on Anticancer Efficacy:

A study evaluated the efficacy of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after treatment with concentrations above 10 μM, suggesting a dose-dependent effect. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity. -

Case Study on Antimicrobial Resistance:

Another investigation focused on the antimicrobial properties against multi-drug resistant Staphylococcus aureus. The compound showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy and reducing resistance development.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

- Cytotoxicity Tests: Conducted on normal human fibroblast cells revealed an acceptable safety profile at lower concentrations (<10 μM).

- Cardiotoxicity Concerns: Potential inhibition of hERG ion channels was noted at higher concentrations, necessitating further investigation into cardiac safety.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Friedel-Crafts Acylation : Reacting an acyl chloride with an aromatic ring using Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone group .

- Nucleophilic Substitution : Introducing the quinoline-amino moiety via coupling reactions, such as Buchwald-Hartwig amination, under palladium catalysis .

- Solvent Selection : Common solvents include toluene, DMSO, or ethanol, chosen for their ability to dissolve intermediates and stabilize reactive species .

| Synthetic Step | Key Reagents/Conditions | References |

|---|---|---|

| Acylation | AlCl₃, acyl chloride | |

| Amine Coupling | Pd catalysts, ligands | |

| Purification | Column chromatography, recrystallization |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .

- First Aid Measures :

- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the trifluoromethyl group .

Advanced Research Questions

Q. How can synthesis efficiency be optimized for this compound?

Methodological Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to improve coupling reaction yields .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus green solvents (e.g., ethanol) to balance reaction rate and environmental impact .

- Biocatalytic Routes : Explore enzymatic acylation or amination to reduce reliance on heavy metal catalysts .

Q. What pharmacological mechanisms are associated with its structural analogs?

Methodological Answer:

- Enzyme Inhibition : Quinoline derivatives often target cytochrome P450 or kinases. Conduct in vitro assays (e.g., fluorescence-based inhibition) to identify targets .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines to evaluate potency, correlating substituent effects (e.g., trifluoromethyl) with activity .

- Metabolic Stability : Assess liver microsome stability to predict in vivo behavior .

Q. How do electronic properties (e.g., dipole moments) influence its reactivity?

Methodological Answer:

Q. What methodologies assess its environmental impact and degradation pathways?

Methodological Answer:

- Fate and Transport Studies : Use HPLC-MS to monitor degradation products in simulated environmental matrices (water, soil) .

- Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to determine LC₅₀ values and bioaccumulation potential .

- Advanced Oxidation Processes (AOPs) : Test ozonation or UV/H₂O₂ treatments for mineralization efficiency .

Q. How to resolve contradictions in reported synthetic yields or analytical data?

Methodological Answer:

- Reproducibility Checks : Replicate reactions under strictly controlled conditions (temperature, moisture) to isolate variables .

- Cross-Lab Validation : Collaborate with independent labs to verify spectral data (e.g., NMR chemical shifts) .

- Byproduct Analysis : Use LC-MS to identify minor impurities that may skew yield calculations .

Future Research Directions

- Mechanistic Studies : Elucidate the role of the trifluoromethyl group in enhancing metabolic stability .

- Hybrid Materials : Incorporate the compound into metal-organic frameworks (MOFs) for catalytic or sensing applications .

- Computational Predictions : Develop QSAR models to predict biological activity based on substituent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.